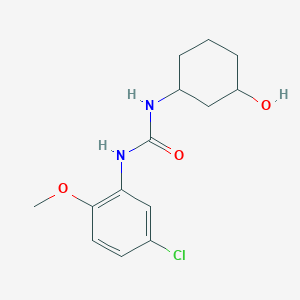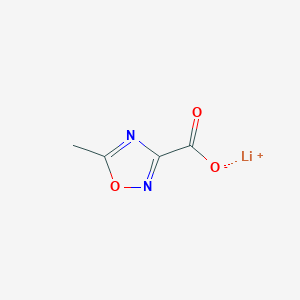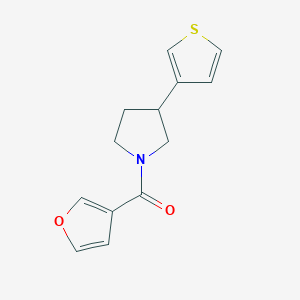![molecular formula C17H15N5O3S B2550212 N-(benzo[d][1,3]dioxol-5-yl)-3-((1-phenyl-1H-tetrazol-5-yl)thio)propanamide CAS No. 303788-23-0](/img/structure/B2550212.png)
N-(benzo[d][1,3]dioxol-5-yl)-3-((1-phenyl-1H-tetrazol-5-yl)thio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzo[d][1,3]dioxol-5-yl)-3-((1-phenyl-1H-tetrazol-5-yl)thio)propanamide is a complex organic compound that has garnered attention in various fields of scientific research This compound features a unique structure that includes a benzo[d][1,3]dioxole ring, a phenyl-tetrazole moiety, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-3-((1-phenyl-1H-tetrazol-5-yl)thio)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Synthesis of the phenyl-tetrazole moiety: This involves the reaction of phenylhydrazine with sodium azide under acidic conditions to form the tetrazole ring.
Thioether formation: The phenyl-tetrazole is then reacted with a thiol derivative to introduce the thioether linkage.
Amidation: Finally, the propanamide group is introduced through an amidation reaction with the appropriate amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the process and ensure consistency in production.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-3-((1-phenyl-1H-tetrazol-5-yl)thio)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioether linkage can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-yl)-3-((1-phenyl-1H-tetrazol-5-yl)thio)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-3-((1-phenyl-1H-tetrazol-5-yl)thio)propanamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s unique structure allows it to bind to specific sites on proteins or nucleic acids, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-yl)-3-((1-phenyl-1H-tetrazol-5-yl)thio)acetamide
- N-(benzo[d][1,3]dioxol-5-yl)-3-((1-phenyl-1H-tetrazol-5-yl)thio)butanamide
- N-(benzo[d][1,3]dioxol-5-yl)-3-((1-phenyl-1H-tetrazol-5-yl)thio)pentanamide
Uniqueness
What sets N-(benzo[d][1,3]dioxol-5-yl)-3-((1-phenyl-1H-tetrazol-5-yl)thio)propanamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the benzo[d][1,3]dioxole ring and the phenyl-tetrazole moiety provides a distinct structural framework that can interact with a variety of molecular targets, making it a versatile compound for research and application.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(1-phenyltetrazol-5-yl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S/c23-16(18-12-6-7-14-15(10-12)25-11-24-14)8-9-26-17-19-20-21-22(17)13-4-2-1-3-5-13/h1-7,10H,8-9,11H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLIDFAWWDYAMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCSC3=NN=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2550129.png)


![2-[(4-Methanesulfonylphenyl)sulfanyl]benzoic acid](/img/structure/B2550132.png)

![(3E)-1,1,1-trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one](/img/structure/B2550135.png)
![4-(difluoromethyl)-2-ethyl-3-methyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2550137.png)
![N-Methyl-3-[methyl-[2-(methylamino)acetyl]amino]propanamide;hydrochloride](/img/structure/B2550140.png)
![Tert-butyl 5-(6-fluoropyridine-3-carbonyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2550143.png)


![1,3,5-trimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2550148.png)


